molecular formula C10H9NO3 B1293709 7-Nitro-1-tetralone CAS No. 40353-34-2

7-Nitro-1-tetralone

Cat. No. B1293709
CAS RN: 40353-34-2
M. Wt: 191.18 g/mol
InChI Key: GWAQYWSNCVEJMW-UHFFFAOYSA-N
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Patent
US09115140B2

Procedure details

5 g of alpha-tetralone are added to 18.2 ml of sulfuric acid cooled to 0° C., while maintaining the temperature <10° C. A mixture of 1.87 ml of nitric acid at 70% in water and of 3.65 ml of sulfuric acid is added while maintaining the temperature <10° C. The reaction medium is stirred for 30 minutes at a temperature <10° C. and then stirred for one hour at ambient temperature. The reaction medium is poured into ice-cold water (250 ml). The insoluble material is filtered off under vacuum and dried, so as to give 5.2 g of 7-nitro-3,4-dihydronaphthalen-1(2H)-one in the form of a beige solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
reactant
Reaction Step One
Quantity
1.87 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.65 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:11][C:9](=[O:10])[C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2]1.S(=O)(=O)(O)O.[N+:17]([O-])([OH:19])=[O:18]>O>[N+:17]([C:6]1[CH:7]=[C:8]2[C:3]([CH2:2][CH2:1][CH2:11][C:9]2=[O:10])=[CH:4][CH:5]=1)([O-:19])=[O:18]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1CC2=CC=CC=C2C(=O)C1
Name
Quantity
18.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1.87 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
3.65 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
ice
Quantity
250 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction medium is stirred for 30 minutes at a temperature <10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature <10° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature <10° C
STIRRING
Type
STIRRING
Details
stirred for one hour at ambient temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The insoluble material is filtered off under vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2CCCC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.